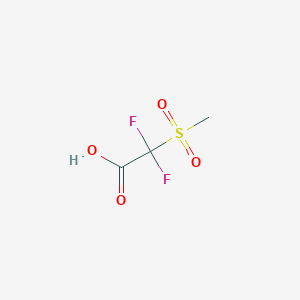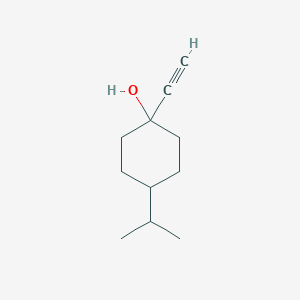
1-Ethynyl-4-(propan-2-YL)cyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is an organic compound with the molecular formula C11H18O It is a cyclohexanol derivative characterized by the presence of an ethynyl group and an isopropyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanone with an ethynylating agent in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-Ethynyl-4-(propan-2-yl)cyclohexanone.
Reduction: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL.
Substitution: Various substituted cyclohexanols depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is not fully understood, but it is believed to interact with various molecular targets and pathways. The ethynyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL: Similar structure but with an ethyl group instead of an ethynyl group.
4-(propan-2-yl)cyclohexan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-OL: Similar cyclohexane ring structure with different substituents.
Uniqueness: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is unique due to the presence of both an ethynyl group and an isopropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-ethynyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h1,9-10,12H,5-8H2,2-3H3 |
InChI-Schlüssel |
GSVKIBGJOXAVIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


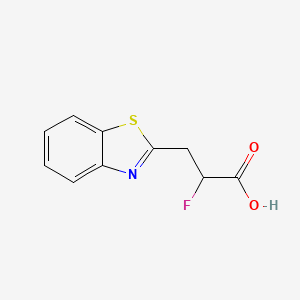


![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)

![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
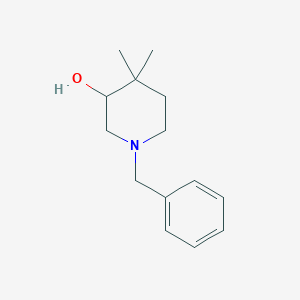
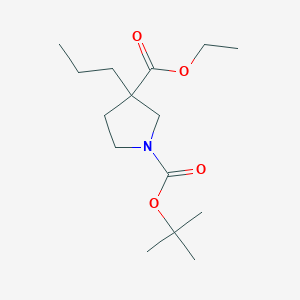
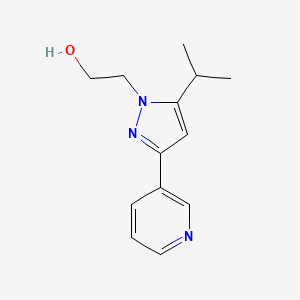
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
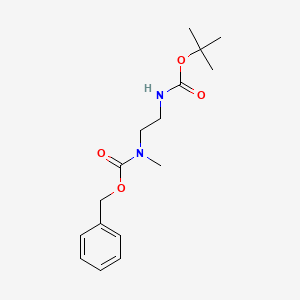
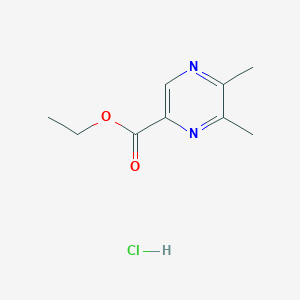
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
